2,5-Dichloro-4-nitrobenzoic acid
CAS No.: 13300-60-2
Cat. No.: VC20943918
Molecular Formula: C7H3Cl2NO4
Molecular Weight: 236.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13300-60-2 |
|---|---|
| Molecular Formula | C7H3Cl2NO4 |
| Molecular Weight | 236.01 g/mol |
| IUPAC Name | 2,5-dichloro-4-nitrobenzoic acid |
| Standard InChI | InChI=1S/C7H3Cl2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
| Standard InChI Key | CPDBSTZZZGSOBH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)O |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)O |
Introduction
Chemical Identity and Structural Properties
2,5-Dichloro-4-nitrobenzoic acid is an aromatic compound characterized by a benzoic acid framework with two chlorine atoms at positions 2 and 5, and a nitro group at position 4. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity patterns.
Basic Identification Data
Structural Characteristics
The molecular structure of 2,5-dichloro-4-nitrobenzoic acid displays several key features that influence its chemical behavior. The carboxylic acid group (-COOH) can participate in hydrogen bonding and acid-base reactions, while the electron-withdrawing nitro group (-NO₂) and chlorine atoms affect the electronic distribution within the molecule . This arrangement of functional groups creates a unique electronic environment that influences the compound's reactivity and physical properties.
The presence of both electron-withdrawing groups (chlorine atoms and nitro group) on the benzene ring significantly impacts the acidity of the carboxylic acid group. These electron-withdrawing substituents stabilize the carboxylate anion, thereby increasing the acidity of the compound compared to unsubstituted benzoic acid .
Physical and Chemical Properties
2,5-Dichloro-4-nitrobenzoic acid possesses distinctive physical and chemical properties that are influenced by its molecular structure and functional groups.
Physical Properties
Chemical Properties
2,5-Dichloro-4-nitrobenzoic acid exhibits chemical properties typical of aromatic carboxylic acids, modified by the presence of its chloro and nitro substituents. The compound can participate in various chemical reactions:
-
Acid-base reactions: The carboxylic acid group can be deprotonated to form carboxylate salts with bases.
-
Esterification: The compound can form esters through reaction with alcohols under appropriate conditions.
-
Nucleophilic aromatic substitution: The presence of electron-withdrawing groups (chlorine and nitro) activates the aromatic ring toward nucleophilic substitution reactions.
-
Reduction reactions: The nitro group can potentially be reduced to an amino group under suitable reducing conditions .
The electronic effects of the substituents play significant roles in the reactivity patterns of this compound. The electron-withdrawing nature of both the chlorine atoms and the nitro group increases the acidity of the carboxylic acid functionality and influences the reactivity of the aromatic ring toward various nucleophiles .
Spectroscopic Characteristics
Spectroscopic data provides valuable information about the structural features and electronic properties of 2,5-dichloro-4-nitrobenzoic acid.
Molecular Identifiers
| Spectroscopic Parameter | Data |
|---|---|
| InChI | InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
| InChIKey | PCIHIUCCINHORT-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1N+[O-])Cl)Cl)C(=O)O |
| These molecular identifiers serve as unique descriptors for the compound, facilitating its identification and comparison with other chemical entities . The SMILES notation, in particular, provides a linear representation of the molecular structure that can be used for computational chemistry applications and database searches. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume